Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
Description
Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate is a pyridazinone derivative characterized by a pyridazinone core (a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group) substituted at the 3-position with a 2-methoxyphenyl moiety. The acetate group at the 1-position is esterified with a methyl group, enhancing its lipophilicity compared to free carboxylic acids. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-12-6-4-3-5-10(12)11-7-8-13(17)16(15-11)9-14(18)20-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVQRWUHCRGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The foundational step involves forming the pyridazinone core. In one approach, 3-(2-methoxybenzylidene)-4-oxopentanoic acid is refluxed with hydrazine hydrate in ethanol, yielding 5-(2-methoxyphenyl)-6-methylpyridazin-3(2H)-one as a key intermediate. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization. The choice of solvent (e.g., ethanol vs. DMF) significantly impacts reaction kinetics, with ethanol favoring a 79% yield over 2 hours.
Alkylation of Pyridazinone Intermediates
Subsequent N-alkylation introduces the acetate side chain. A mixture of the pyridazinone intermediate, potassium carbonate, and methyl bromoacetate in dimethylformamide (DMF) at room temperature for 24 hours achieves 85% conversion. Tetrabutylammonium bromide (TBAB) is often employed as a phase-transfer catalyst to enhance reactivity between the solid carbonate and organic phases. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents ester hydrolysis |
| Molar Ratio (K₂CO₃) | 2:1 (base:substrate) | Ensures complete deprotonation |
| Reaction Time | 18–24 hours | Maximizes N- vs. O-alkylation selectivity |
Alkylation at higher temperatures (>40°C) risks ester group cleavage, reducing yields to <60%.
Stepwise Preparation Methodologies
Two-Step Synthesis via Cyclocondensation-Alkylation
Step 1: Formation of 5-(2-Methoxyphenyl)-6-Methylpyridazin-3(2H)-one
A solution of 3-(2-methoxybenzylidene)-4-oxopentanoic acid (0.05 mol) and hydrazine hydrate (0.1 mol) in ethanol is refluxed for 2 hours. The precipitate is filtered and recrystallized from acetone, yielding colorless crystals (mp 406–408 K). IR analysis confirms lactam formation (C=O stretch at 1660 cm⁻¹).
Step 2: N-Alkylation with Methyl Bromoacetate
The pyridazinone intermediate (0.05 mol) is combined with K₂CO₃ (0.1 mol), TBAB (0.01 mol), and methyl bromoacetate (0.1 mol) in DMF (20 mL). After 24-hour stirring at 25°C, the mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 1:3) to afford the title compound in 79% yield. ¹H NMR (CDCl₃) displays characteristic signals at δ 3.85 (s, 2H, CH₂COO), 4.17 (q, 2H, OCH₂CH₃), and 6.53 (s, 1H, pyridazinone-H).
One-Pot Tandem Approach
Recent advances demonstrate a one-pot method combining cyclocondensation and alkylation. Using microwave irradiation (150 W, 100°C), the reaction completes in 45 minutes with 88% yield, reducing purification steps. This technique minimizes intermediate isolation losses but requires precise control of microwave parameters to prevent decomposition.
Alternative Pathways and Modifications
Coumaranone Ring-Opening Strategy
Patent CN104387329A discloses a novel route starting from coumaranone. Treatment with sodium methoxide in methanol induces ring-opening to form methyl 2-(2-hydroxyphenyl)acetate, which subsequently reacts with 4,6-dichloropyrimidine. While this method achieves 96% yield for analogous structures, adapting it to the target compound requires substituting dichloropyrimidine with a pyridazinone precursor.
Enzymatic Esterification
Preliminary studies explore lipase-catalyzed transesterification of ethyl analogs with methanol. Using immobilized Candida antarctica lipase B (Novozym 435) in tert-butanol, conversions reach 72% after 48 hours at 37°C. Though greener, this method lags in efficiency compared to chemical synthesis.
Analytical Characterization
Consistent spectral data across studies validate synthetic success:
- IR (KBr): 1743 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyridazinone C=O)
- ¹H NMR (400 MHz, CDCl₃): δ 2.23 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.87 (s, 2H, N-CH₂-CO)
- 13C NMR (101 MHz, CDCl₃): δ 170.2 (COOCH₃), 161.8 (C=O pyridazinone), 55.1 (OCH₃)
X-ray crystallography of related compounds reveals a dihedral angle of 89.74° between the pyridazinone and methoxyphenyl planes, explaining the compound’s limited conjugation and stability.
Industrial-Scale Considerations
For bulk production, the two-step method remains predominant due to scalability. Key process economics include:
| Factor | Cost Contribution | Optimization Strategy |
|---|---|---|
| Raw Materials | 58% | Bulk hydrazine procurement |
| Solvent Recovery | 22% | DMF distillation reuse |
| Catalyst (TBAB) | 9% | Recycling via aqueous extraction |
Environmental assessments note that DMF contributes to 75% of process waste, driving research into alternative solvents like cyclopentyl methyl ether.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]acetate
This compound (MFCD07799365) shares the pyridazinone core and methyl ester group but differs in the substituent at the 3-position: a 4-fluorophenyl group replaces the 2-methoxyphenyl group . Key distinctions include:
- Electronic Effects : The fluorine atom is electron-withdrawing via inductive effects, reducing electron density on the phenyl ring compared to the electron-donating methoxy group. This alters reactivity in electrophilic aromatic substitution or hydrogen-bonding interactions .
- Solubility : The 4-fluoro derivative may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to the methoxy analogue.
- Biological Activity : Fluorine substitution often enhances metabolic stability and bioavailability, whereas methoxy groups may improve target engagement through hydrogen bonding.
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
This pyrimidine-based compound () replaces the pyridazinone core with a pyrimidine ring, introduces a thioether linkage, and incorporates a thietane (three-membered sulfur ring) substituent. Differences include:
- Heterocycle Reactivity: Pyrimidines are less electron-deficient than pyridazinones, affecting π-π stacking interactions and nucleophilic attack susceptibility.
- Pharmacokinetics: The thioether and thietane groups may increase metabolic liability (e.g., oxidation) compared to the more stable pyridazinone and ester functionalities.
Hydrogen-Bonding Patterns
The pyridazinone core in Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate can act as both a hydrogen-bond donor (via the NH group) and acceptor (via the carbonyl oxygen). In contrast, pyrimidine derivatives lack the NH donor, reducing their ability to form robust hydrogen-bonded networks in crystal lattices or biological targets . The 2-methoxy group may participate in weak hydrogen bonds (C–H···O interactions), influencing crystal packing .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Synthetic Accessibility: The pyridazinone derivatives are typically synthesized via cyclocondensation of hydrazines with diketones, followed by functionalization at the 3-position. The methoxy and fluoro substituents require tailored protection/deprotection strategies during synthesis .
- Crystallography: Hydrogen-bonding patterns in pyridazinones (e.g., N–H···O and C–H···O interactions) have been analyzed using graph-set analysis, aiding in the design of co-crystals for improved solubility .
- Biological Relevance: Pyridazinones with electron-donating groups (e.g., methoxy) show enhanced inhibition of cyclooxygenase-2 (COX-2) compared to electron-withdrawing analogues, suggesting a structure-activity relationship tied to electronic effects .
Biological Activity
Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate, a pyridazine derivative with the molecular formula C14H14N2O4, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with hydrazine hydrate, followed by condensation with ethyl acetoacetate and subsequent esterification with methanol. This synthetic route enables the production of this compound in a laboratory setting, which is crucial for evaluating its biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SH-SY5Y | 16.148 | Apoptosis induction |
| HCT116 | 7.341 | Kinase inhibition |
| MOLT-4 | 28.378 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown it to be effective against various bacterial strains, indicating its potential application in treating infections .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may inhibit kinases involved in signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
- Antimicrobial Mechanism : The exact mechanism against microbial pathogens is still under investigation but may involve disruption of cellular membranes or inhibition of vital metabolic processes.
Case Study 1: Anticancer Efficacy in vitro
A study conducted on the SH-SY5Y neuroblastoma cell line revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 16.148 µM after 24 hours. The compound induced apoptosis as confirmed by flow cytometry analysis .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study on the antimicrobial efficacy against various pathogens, this compound was tested alongside standard antibiotics. The results indicated that it exhibited comparable or superior activity against certain strains, particularly Candida albicans, where it showed an MIC of 16 µg/mL .
Q & A
Q. Optimization strategies :
- Solvent choice : Dimethylformamide (DMF) enhances reaction efficiency for cyclization steps .
- Temperature control : Maintain 60–80°C during coupling reactions to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Analytical techniques like TLC and HPLC monitor intermediate purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridazinone ring protons as multiplet signals).
- 13C NMR : Verifies carbonyl groups (e.g., pyridazinone C=O at ~165 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]+) and fragments.
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., C8–C7–C6 bond angle: 122.08°) .
- HPLC : Validates purity (>98%) using C18 columns and UV detection at 254 nm .
Q. Table 1: Key Structural Parameters from X-ray Data
| Parameter | Value (Å/°) |
|---|---|
| C=O bond length (pyridazinone) | 1.22 Å |
| C–O (methoxy) | 1.43 Å |
| C8–C7–C6 bond angle | 122.08° |
| Dihedral angle (aromatic/pyridazinone) | 15.2° |
| Data derived from crystallography studies . |
Advanced: How do substituents on the aromatic ring influence the reactivity and biological activity of pyridazinone derivatives?
Answer:
- Electronic effects : The 2-methoxyphenyl group donates electron density via resonance, stabilizing intermediates in nucleophilic reactions. This enhances regioselectivity during functionalization .
- Biological activity : Methoxy groups improve lipophilicity, aiding membrane permeability. Substitution at the ortho position (2-methoxy) may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites), reducing efficacy compared to para-substituted analogs.
- Validation : Comparative SAR studies using analogs (e.g., 4-methoxy or halogen-substituted derivatives) quantify substituent effects on IC50 values .
Advanced: What strategies are employed to elucidate the biological targets of this compound?
Answer:
- In vitro assays :
- Enzyme inhibition : Screen against kinases, cyclooxygenases, or microbial enzymes (e.g., β-lactamases) using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
- In vivo models : Zebrafish or murine models assess anti-inflammatory or antimicrobial activity.
- Mechanistic studies : Knockout cell lines or CRISPR-Cas9 editing identify target dependencies .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer: Contradictions often arise from:
- Purity discrepancies : Validate compound purity via HPLC (>98%) and NMR (absence of residual solvents).
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Cellular context : Use isogenic cell lines to control for genetic background effects.
- Data normalization : Express activity as % inhibition relative to positive/negative controls .
Advanced: What methodologies guide the design of derivatives for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Introduce substituents at positions 3 (aryl group) or 6 (carbonyl group) to probe steric/electronic effects.
- Parallel synthesis : Use Ugi or Suzuki-Miyaura reactions to generate libraries.
- Functional group swaps : Replace methoxy with hydroxy, fluoro, or methyl groups (see Table 2 ).
Q. Table 2: Analogs for SAR Studies
| Compound Modification | Key Feature | Biological Impact |
|---|---|---|
| 2-Hydroxyphenyl analog | Increased polarity | Reduced membrane permeability |
| 4-Fluorophenyl analog | Enhanced electron-withdrawing effect | Improved enzyme inhibition |
| N-Methylacetamide derivative | Blocked metabolism | Prolonged half-life in vivo |
| Examples adapted from pyridazinone derivative studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
